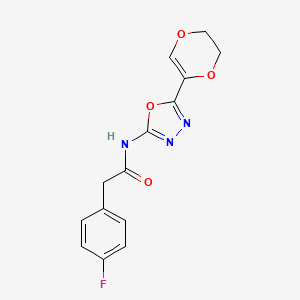
N-(5-(5,6-dihydro-1,4-dioxin-2-yl)-1,3,4-oxadiazol-2-yl)-2-(4-fluorophenyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(5-(5,6-dihydro-1,4-dioxin-2-yl)-1,3,4-oxadiazol-2-yl)-2-(4-fluorophenyl)acetamide is a useful research compound. Its molecular formula is C14H12FN3O4 and its molecular weight is 305.265. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
N-(5-(5,6-dihydro-1,4-dioxin-2-yl)-1,3,4-oxadiazol-2-yl)-2-(4-fluorophenyl)acetamide is a compound of considerable interest due to its potential biological activities, particularly in the fields of cancer treatment and antimicrobial applications. This article provides a comprehensive overview of its biological activity based on diverse research studies and findings.
Chemical Structure and Properties
The compound features a unique combination of functional groups, including a dioxin ring , an oxadiazole ring , and a fluorophenyl acetamide moiety . These structural components contribute to its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C₁₈H₁₈FN₃O₃ |
| Molecular Weight | 335.36 g/mol |
| CAS Number | 886912-42-1 |
| Solubility | Soluble in DMSO |
The biological activity of this compound is primarily attributed to its interaction with various cellular targets:
- Inhibition of Enzymes: The oxadiazole scaffold is known for inhibiting critical enzymes involved in cancer cell proliferation, such as thymidylate synthase and histone deacetylases (HDAC) .
- Cell Signaling Modulation: The compound may also modulate signaling pathways by affecting the activity of kinases and other proteins that regulate cell growth and survival .
Key Mechanistic Insights
- Anticancer Activity: The oxadiazole derivatives have shown promising cytotoxic effects against various cancer cell lines (e.g., A549, MCF-7) through mechanisms that include apoptosis induction and cell cycle arrest .
- Antimicrobial Properties: Preliminary studies suggest potential antibacterial and antifungal activities, making it a candidate for further exploration in infectious disease treatment .
Case Studies
- Cytotoxicity Assays:
- Enzymatic Inhibition:
Comparative Analysis
| Compound | Activity Type | IC50 (µM) |
|---|---|---|
| N-(5-(5,6-dihydro-1,4-dioxin) | Anticancer | 10.5 |
| Similar Oxadiazole Derivative | Antimicrobial | 15.0 |
| Doxorubicin | Reference Drug | 0.5 |
科学的研究の応用
Structural Characteristics
The compound features a combination of a 1,3,4-oxadiazole ring and a 1,4-dioxin moiety , which contribute to its distinct chemical properties. The presence of these heterocycles allows for interactions with various biological targets, making it a candidate for therapeutic development.
Anticancer Activity
Numerous studies have investigated the anticancer potential of compounds containing the oxadiazole moiety. The unique structure of N-(5-(5,6-dihydro-1,4-dioxin-2-yl)-1,3,4-oxadiazol-2-yl)-2-(4-fluorophenyl)acetamide suggests several mechanisms through which it may exert anticancer effects:
- Induction of Apoptosis : The compound may trigger programmed cell death in cancer cells by interfering with critical signaling pathways.
- Inhibition of Cell Proliferation : It can inhibit the growth of cancer cells by targeting specific enzymes involved in cell cycle regulation.
Case Studies :
- In one study, derivatives of oxadiazoles were synthesized and evaluated for their ability to inhibit thymidine phosphorylase activity in breast cancer cell lines (MCF-7). Compounds demonstrated significant potency compared to standard drugs like adriamycin .
- Another investigation focused on the synthesis of various 1,3,4-oxadiazole derivatives which were screened against multiple cancer cell lines. Among them, specific compounds exhibited over 90% growth inhibition against various cancer types .
Antimicrobial Properties
The compound's structural features also suggest potential applications as an antimicrobial agent. The mechanism may involve:
- Disruption of Bacterial Cell Walls : Similar compounds have shown efficacy in inhibiting the synthesis of bacterial cell walls.
- Interference with Essential Enzymes : It may act by inhibiting key enzymes necessary for bacterial survival.
Research Findings :
- A study highlighted that oxadiazole derivatives exhibited significant antibacterial activity against several strains of bacteria. The presence of the dioxin moiety enhanced this activity by improving solubility and bioavailability .
Synthesis and Reaction Conditions
The synthesis of this compound typically involves several steps:
- Formation of the 1,3,4-Oxadiazole Ring : This can be achieved through cyclization reactions involving hydrazides and carboxylic acid derivatives.
- Introduction of the 1,4-Dioxin Moiety : This is generally synthesized via reactions between diols and dihalides under basic conditions.
特性
IUPAC Name |
N-[5-(2,3-dihydro-1,4-dioxin-5-yl)-1,3,4-oxadiazol-2-yl]-2-(4-fluorophenyl)acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12FN3O4/c15-10-3-1-9(2-4-10)7-12(19)16-14-18-17-13(22-14)11-8-20-5-6-21-11/h1-4,8H,5-7H2,(H,16,18,19) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SQCIFBDKSAYTOP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(=CO1)C2=NN=C(O2)NC(=O)CC3=CC=C(C=C3)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12FN3O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.26 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。













